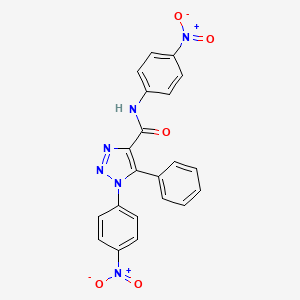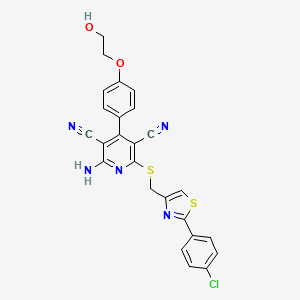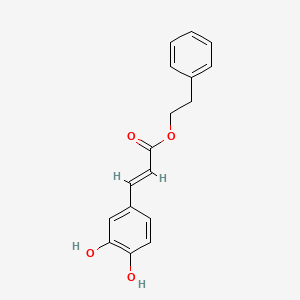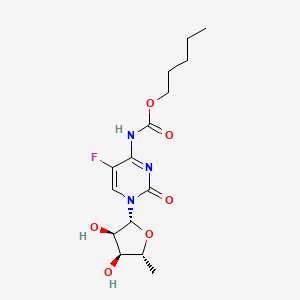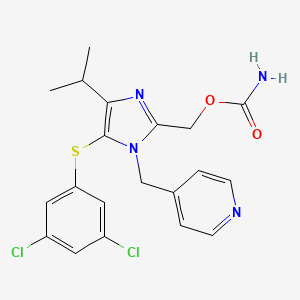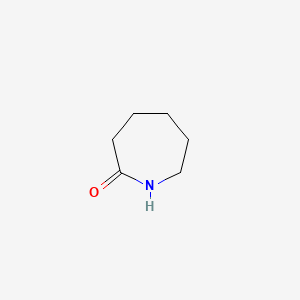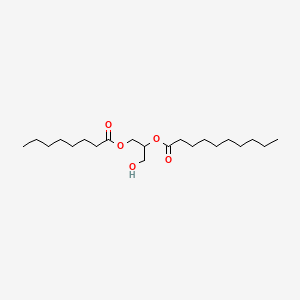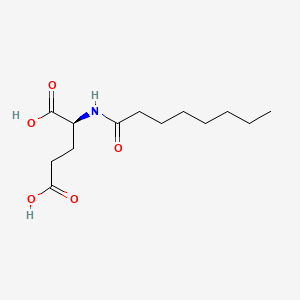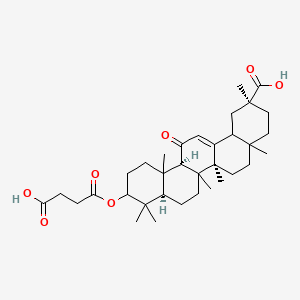
Carbenoxolone
Vue d'ensemble
Description
Carbenoxolone is a synthetic derivative of glycyrrhetinic acid, a compound found in the root of the licorice plant. It is primarily used for the treatment of digestive tract ulcers, including peptic, esophageal, and oral ulcerations . This compound has anti-inflammatory properties and is known for its ability to inhibit gap junction communication .
Applications De Recherche Scientifique
Carbenoxolone has a wide range of scientific research applications:
Chemistry: Used as a biosurfactant in electrophoretic deposition of materials.
Biology: Inhibits gap junction communication, making it useful in studying cell-to-cell communication.
Medicine: Used to treat digestive tract ulcers and has potential anti-cancer properties by reducing lung metastases.
Industry: Applied in the development of protective coatings for metals due to its film-forming properties.
Mécanisme D'action
Target of Action
Carbenoxolone primarily targets two enzymes: 3-alpha- (or 20-beta)-hydroxysteroid dehydrogenase in Streptomyces exfoliatus and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in the metabolism of steroids, which are involved in a variety of physiological processes, including inflammation and immune response.
Mode of Action
This compound acts by inhibiting its target enzymes. Specifically, it reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This inhibition disrupts the normal balance of corticosteroids in the body, leading to various effects.
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to reduce the expression of COX-2 , iNOS , and NF-κB , which are involved in inflammation and immune response . Additionally, it has been shown to induce heat shock proteins (HSPs), which help protect cells from stress .
Pharmacokinetics
It is known that the drug is orally active . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has several molecular and cellular effects. It has been found to decrease cell growth and viability in a time- and dose-dependent manner . It also reduces oxidative stress and shows anti-inflammatory effects in vivo . In the context of epilepsy, it has been shown to affect the formation of epileptic activity in astrocytes in vitro and epileptic seizure onset .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in the context of epilepsy, the astrocytic syncytium formed by gap junction-associated astrocytes, which is responsible for the regulation of potassium, affects the formation of epileptic activity in astrocytes in vitro and epileptic seizure onset . This suggests that the cellular environment can significantly influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Carbenoxolone interacts with several enzymes and proteins. It reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme also reversibly catalyzes the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Cellular Effects
This compound has been shown to have various effects on cells. It has been found to inhibit the opening and internalization of connexin 43 channels in an in vitro model of oxygen-glucose deprivation/re-oxygenation (OGD/R), following ischemic preconditioning . This inhibition of gap junctions may further reduce damage from ischemia reperfusion .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits 11β-HSD, an enzyme which regenerates cortisol, an active glucocorticoid, from inactive cortisone . This inhibition blocks the conversion of inactive cortisone to cortisol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. Side effects from this compound are common and are due to electrolyte disturbance, such as sodium retention and hypokalaemia . These effects occur particularly in the elderly, who may already be being treated for other illnesses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In the pentylenetetrazole model, this compound in doses of 200 and 300 mg/kg prolonged the onset time of seizure and decreased the duration of seizures . In the maximal electroshock model, this compound in a dose of 400 mg/kg decreased the duration of seizure producing protection against seizure but failing to protect against mortality in comparison with diazepam .
Metabolic Pathways
It is known to inhibit 11β-HSD, which is involved in the metabolism of cortisone and cortisol .
Transport and Distribution
It has been shown to inhibit the opening and internalization of connexin 43 channels, which could potentially affect its distribution within cells .
Subcellular Localization
It has been shown to inhibit the opening and internalization of connexin 43 channels, which could potentially affect its localization within cells .
Méthodes De Préparation
Carbenoxolone is synthesized from glycyrrhetinic acid and succinic anhydride. The reaction involves the esterification of glycyrrhetinic acid with succinic anhydride in the presence of a suitable catalyst . The industrial production of this compound sodium involves the use of raw materials such as licorice, ammonia water, sulfuric acid, and purified water .
Analyse Des Réactions Chimiques
Carbenoxolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the ester and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparaison Avec Des Composés Similaires
Carbenoxolone is similar to other glycyrrhetinic acid derivatives, such as glycyrrhizic acid. it is unique due to its potent gap junction blocking properties and its ability to inhibit 11-beta-hydroxysteroid dehydrogenase . Other similar compounds include:
Glycyrrhizic acid: Found in licorice root, used for its anti-inflammatory and anti-ulcer properties.
Probenecid: Another gap junction blocker, but with different molecular targets and applications.
This compound stands out due to its dual action on gap junctions and steroid metabolism, making it a versatile compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
5697-56-3 |
|---|---|
Formule moléculaire |
C34H50O7 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
(2S,4aS,6aS,6bR,12aS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21?,23?,24?,27?,30-,31+,32+,33-,34-/m1/s1 |
Clé InChI |
OBZHEBDUNPOCJG-QATWLOCDSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES isomérique |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Apparence |
Solid powder |
melting_point |
292.5 °C |
Key on ui other cas no. |
5697-56-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
5697-56-3 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Carbenoxolone’s primary mechanism of action?
A: this compound is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). [, , ] This enzyme complex interconverts cortisol and cortisone. [] By inhibiting 11β-HSD, this compound can alter glucocorticoid activity within cells. [, ]
Q2: How does this compound impact glucocorticoid activity?
A: this compound inhibits both 11β-dehydrogenase and 11-oxoreductase, enzymes within the 11β-HSD complex. [] This dual inhibition distinguishes it from licorice, which primarily inhibits 11β-dehydrogenase. [] this compound’s impact on glucocorticoid activity can vary depending on the tissue. In the kidney, it prevents cortisol from activating mineralocorticoid receptors. [, ] In the liver, it reduces intrahepatic cortisol concentrations, enhancing insulin sensitivity. []
Q3: Beyond 11β-HSD inhibition, does this compound interact with other targets?
A: Yes. This compound has been shown to block gap junctions, specialized channels facilitating intercellular communication. [, , , , ] This blockage can influence various cellular processes, including neuronal signaling. [, , , ]
Q4: How does this compound affect gap junctions in the nervous system?
A: Research suggests that this compound blocks gap junctional intercellular communication, potentially influencing neuronal synchrony. [] Studies in rat models have demonstrated its anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. [] These findings suggest a potential role for gap junctions in epilepsy. [, , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C34H48O7 and a molecular weight of 572.7 g/mol.
Q6: Has this compound shown potential for material applications?
A: Research suggests this compound’s potential as a versatile biosurfactant in electrophoretic deposition (EPD) for creating films of various materials, including carbon materials, polytetrafluoroethylene (PTFE), and their composites. [] Its amphiphilic structure allows it to adsorb onto materials, enabling their charging and dispersion during EPD. []
A6: While this compound exhibits diverse biological activities, it is not typically recognized for possessing catalytic properties or being employed as a catalyst in chemical reactions.
A6: Currently, there's limited publicly available research exploring the application of computational chemistry and modeling techniques specifically to this compound.
A6: Further research is needed to establish a comprehensive understanding of the structure-activity relationship of this compound and its analogs.
A6: While this compound is available in various formulations, including tablets and capsules, specific details about its stability under various conditions and formulation strategies employed to enhance its stability, solubility, or bioavailability are not extensively documented in the provided research.
A6: Information about specific SHE (Safety, Health, and Environment) regulations pertaining to this compound is not explicitly covered in the provided research articles.
Q7: What is known about the absorption and distribution of this compound?
A: this compound is readily absorbed after oral administration, achieving high plasma concentrations. [, ] It exhibits extensive binding to plasma proteins, which can influence its distribution and elimination. [, , ]
Q8: How is this compound metabolized and excreted?
A: Studies indicate that this compound is primarily excreted through the bile, with a smaller percentage eliminated in urine. [] In rats, a significant portion undergoes hydrolysis to enoxolone by stomach microflora. []
Q9: Does age affect this compound pharmacokinetics?
A: Research suggests age-related changes in this compound's plasma clearance and protein binding. [] Elderly individuals exhibit slower plasma clearance and reduced protein binding, potentially leading to higher levels of unbound, active drug. [] These age-related pharmacokinetic differences might contribute to an increased risk of adverse effects in older populations. []
Q10: What about its potential for other therapeutic applications?
A: Beyond its use in gastric ulcer treatment, research exploring this compound's therapeutic potential for conditions like cancer-induced bone pain [], epilepsy [, , , ], and even as a potential target for metabolic diseases like type 2 diabetes [, ] is ongoing.
A10: The provided research does not delve into specific resistance mechanisms or cross-resistance patterns associated with this compound.
A: While this compound has a history of use in ulcer treatment, it’s essential to acknowledge potential adverse effects. Research indicates it can lead to side effects such as fluid retention (edema), potassium loss (hypokalemia), and increased blood pressure, particularly in elderly individuals. [, , ]
A10: Specific strategies for targeted delivery of this compound to specific tissues or cells are not extensively discussed within the provided research.
A10: The research provided doesn't extensively explore the use of biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying potential adverse effects.
Q11: What analytical methods are used to measure this compound concentrations?
A: Researchers have employed various techniques to analyze this compound, including spectrophotometry, [] gas chromatography, [] radioimmunoassay, [] and ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). [] The choice of method depends on factors like the sample type (e.g., blood, brain tissue) and the desired sensitivity. []
A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively address its environmental impact or degradation pathways.
A11: Detailed studies on this compound's dissolution rate and solubility in various media are not provided in the research articles.
A11: While the research employs analytical methods for this compound quantification, specific details regarding method validation parameters like accuracy, precision, and specificity are not extensively elaborated upon.
A11: The provided research primarily focuses on this compound's pharmacological properties and doesn't delve into the specifics of quality control and assurance measures during its development, manufacturing, or distribution.
A11: Information concerning this compound's potential to elicit an immune response or strategies to mitigate immunogenicity is not extensively discussed in the research.
A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively address its potential interactions with drug transporters.
A11: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes and strategies to manage these interactions is not extensively covered in the research.
A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively address its biocompatibility or biodegradability aspects.
A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively discuss alternative compounds or substitutes.
A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively address strategies for its recycling or waste management.
A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively discuss research infrastructure or resources related to the compound.
A: While the research highlights this compound's use as an ulcer-healing drug, [, , ] a comprehensive historical overview of its development and key research milestones is not provided.
A: The research showcases this compound's multidisciplinary nature, with studies spanning pharmacology, physiology, and cell biology. Its applications range from investigating fundamental cellular processes to exploring its potential in diverse therapeutic areas. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


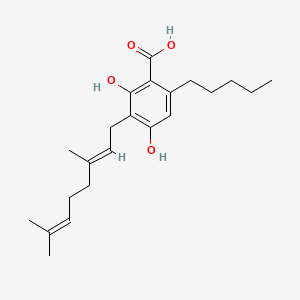
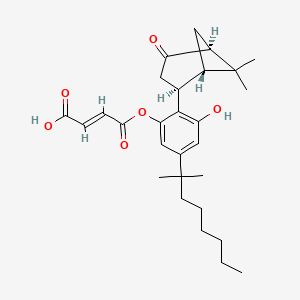
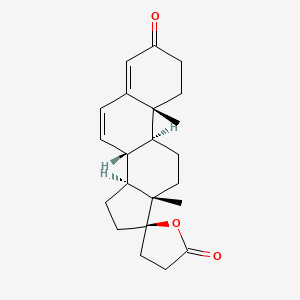
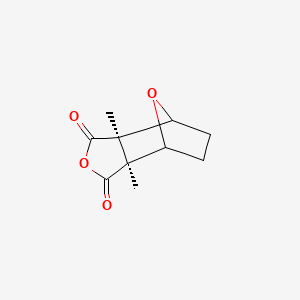
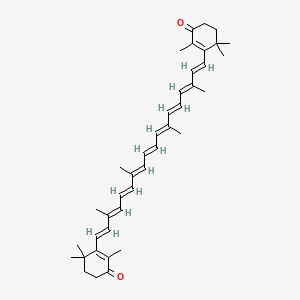
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)
